

Application Note: Quantification of **Ipratropium Bromide** Using High-Performance Liquid Chromatography (HPLC)

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This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of **ipratropium bromide** in bulk drug and pharmaceutical dosage forms. The method is simple, rapid, accurate, and precise, making it suitable for routine quality control analysis.

Introduction

Ipratropium bromide is a muscarinic antagonist used for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of **ipratropium bromide** formulations. This document provides a detailed protocol for the quantification of **ipratropium bromide** using a stability-indicating RP-HPLC method. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][3][4][5]

Chromatographic Conditions

A summary of the chromatographic conditions for the analysis of **ipratropium bromide** is presented in the table below.



Parameter	Condition
HPLC System	Isocratic HPLC system with UV-Vis detector
Column	Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 μm) or equivalent C18 column[1]
Mobile Phase	0.1% Trifluoroacetic acid in water: Acetonitrile (70:30 v/v)[1]
Flow Rate	1.0 mL/min[1][3][5]
Injection Volume	10 μL[1]
Column Temperature	30°C[1]
Detection Wavelength	210 nm[1][4]
Run Time	Approximately 8 minutes[6]

Method Validation Summary

The HPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results demonstrate that the method is suitable for its intended purpose.

Validation Parameter	Result
Linearity Range	24 - 56 μg/mL[1][2]
Correlation Coefficient (r²)	0.999[1][2]
Accuracy (% Recovery)	99.03% - 100.08%[1][2]
Precision (% RSD)	< 2%[1]
Limit of Detection (LOD)	1.15 μg/mL[2][7]
Limit of Quantification (LOQ)	3.49 μg/mL[2][7]
Retention Time	Approximately 2.50 minutes[1]



System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. The acceptance criteria for key system suitability parameters are listed below.

Parameter	Acceptance Criteria
Theoretical Plates	> 2000
Tailing Factor	≤ 2.0
Resolution	> 2.0 (if other peaks are present)
% RSD of Peak Areas (n=5)	≤ 2.0%

Detailed Experimental Protocols Reagents and Materials

- Ipratropium Bromide Reference Standard
- Acetonitrile (HPLC Grade)
- Trifluoroacetic Acid (TFA) (AR Grade)
- Water (HPLC Grade)
- **Ipratropium Bromide** sample (bulk drug or pharmaceutical formulation)

Preparation of Solutions

2.1. Mobile Phase Preparation (0.1% TFA in Water: Acetonitrile, 70:30 v/v)

- Measure 700 mL of HPLC grade water into a 1000 mL volumetric flask.
- Carefully add 1.0 mL of Trifluoroacetic Acid to the water.
- Add 300 mL of acetonitrile to the flask.
- Mix well and degas the solution using a sonicator for 15 minutes.



2.2. Standard Stock Solution Preparation (500 µg/mL)

- Accurately weigh about 5 mg of Ipratropium Bromide Reference Standard into a 10 mL volumetric flask.[1][2]
- Add approximately 5 mL of the mobile phase and sonicate for 5 minutes to dissolve.[2]
- Make up the volume to 10 mL with the mobile phase and mix thoroughly.[1][2]

2.3. Working Standard Solution Preparation (40 µg/mL)

- Pipette 0.8 mL of the Standard Stock Solution (500 μg/mL) into a 10 mL volumetric flask.[1]
 [2]
- Dilute to the mark with the mobile phase and mix well.[1][2]

Sample Preparation

3.1. For Bulk Drug

- Accurately weigh about 5 mg of the ipratropium bromide bulk drug sample and prepare a 500 μg/mL stock solution as described in section 2.2.
- Prepare a 40 μg/mL working sample solution as described in section 2.3.

3.2. For Capsule Formulation (Example: 40 mcg capsules)

- Weigh the contents of 20 capsules and calculate the average weight.[1][2]
- Weigh a quantity of the capsule powder equivalent to 400 μg of ipratropium bromide into a 10 mL volumetric flask.[2]
- Add approximately 5 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution of the active ingredient.[2]
- Make up the volume to 10 mL with the mobile phase and mix thoroughly.[2]
- Filter the solution through a 0.45 μm syringe filter before injection.

Chromatographic Procedure



- Set up the HPLC system according to the chromatographic conditions specified in the Application Note.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 μL of the blank (mobile phase) to ensure no interfering peaks are present.
- Inject five replicate injections of the Working Standard Solution (40 μg/mL) to check for system suitability.
- Inject the prepared sample solutions in duplicate.
- Record the chromatograms and measure the peak areas.

Calculation

The concentration of **ipratropium bromide** in the sample can be calculated using the following formula:

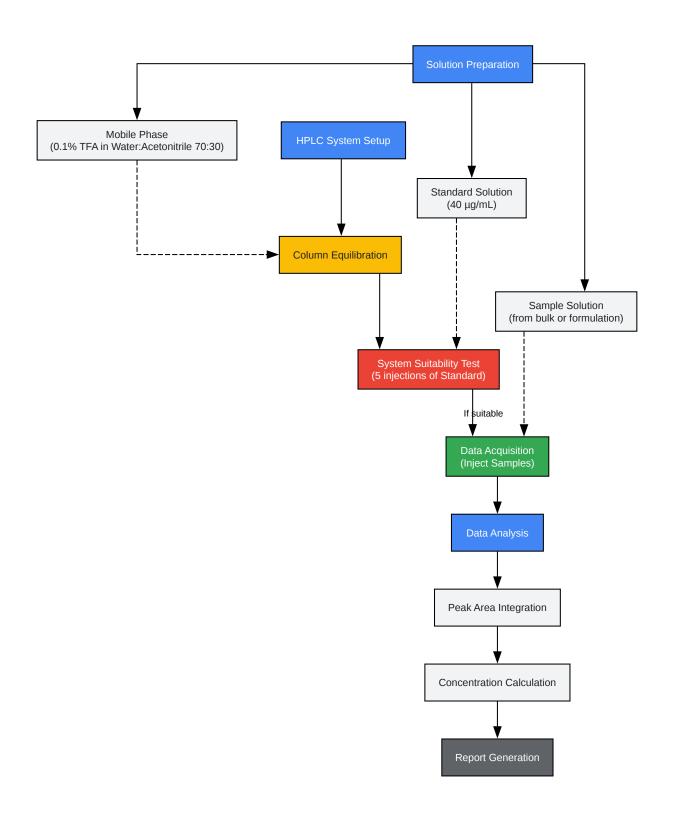
Where:

- Area sample is the peak area of ipratropium bromide in the sample chromatogram.
- Area_standard is the average peak area of ipratropium bromide from the standard solution injections.
- Concentration_standard is the concentration of the Working Standard Solution (40 μg/mL).

For the assay of pharmaceutical formulations, the percentage of the labeled amount can be calculated as follows:

Experimental Workflow Diagram





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Caption: Experimental workflow for HPLC quantification of Ipratropium Bromide.



References

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